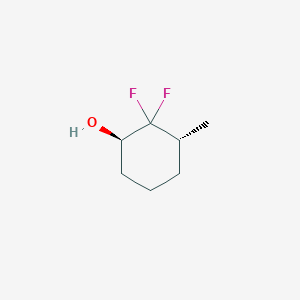
NHS-5(6)Carboxyrhodamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NHS-5(6)Carboxyrhodamine is a rhodamine chromophore activated for facile labeling of amino groups . It is used for fluorescence labeling applications, where accurate dye/protein ratios can be obtained under native conditions .
Molecular Structure Analysis
The molecular formula of this compound is C29H25N3O7 . The molecular weight is 527.52 .Chemical Reactions Analysis
This compound is a rhodamine derived label for amine modification and protein conjugation . It is used for fluorescence labeling applications .Physical And Chemical Properties Analysis
The molecular weight of this compound is 527.52 . The molecular formula is C29H25N3O7 . The density is 1.5±0.1 g/cm3 . The boiling point is 759.4±70.0 °C at 760 mmHg .Applications De Recherche Scientifique
Marquage des protéines
NHS-5(6)Carboxyrhodamine est un dérivé réactif aux amines du colorant rhodamine, couramment utilisé pour le marquage des protéines . Il marque efficacement les anticorps et autres protéines purifiées au niveau des amines primaires (chaînes latérales de la lysine) .
Sondes immunofluorescentes
Ce composé est utilisé pour marquer les anticorps afin de les utiliser comme sondes immunofluorescentes . Les anticorps marqués peuvent ensuite être utilisés dans divers tests basés sur l'immunofluorescence .
Marquage des oligonucléotides
This compound peut également être utilisé pour marquer les oligonucléotides afin de créer des sondes d'hybridation . Cela permet de détecter et d'identifier des séquences d'ADN ou d'ARN spécifiques.
Détection des protéines dans les gels et les Western blots
Ce composé est utilisé pour détecter les protéines dans les gels et sur les Western blots . Les protéines marquées peuvent être visualisées sous lumière UV, ce qui permet d'analyser l'expression et la modification des protéines.
Microscopie à fluorescence
This compound est utilisé comme étiquette de sonde en microscopie à fluorescence . Cela permet aux chercheurs de visualiser et de suivre le mouvement des molécules marquées à l'intérieur des cellules.
Cytométrie en flux
Ce composé est également utilisé en cytométrie en flux, une technique utilisée pour mesurer les caractéristiques physiques et chimiques des cellules ou des particules .
Interactions mécaniques entre les cellules et la matrice extracellulaire
This compound a été utilisé dans l'étude des interactions mécaniques entre les cellules et la matrice extracellulaire . Il a été utilisé dans la préparation de gels de polyacrylamide (PA) pour étudier ces interactions
Mécanisme D'action
Target of Action
NHS-5(6)Carboxyrhodamine, also known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, is primarily used for the precise labeling of proteins . It is a fluorescent dye that enables the achievement of accurate ratios of dye to protein, even under native conditions .
Mode of Action
This compound is a rhodamine chromophore activated for facile labeling of amino groups . It interacts with its targets, the proteins, by binding to the amino groups present in these biomolecules . This interaction results in the proteins being labeled with the fluorescent dye, which can then be detected using fluorescence microscopy, flow cytometry, and other similar techniques .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the proteins it labels. The exact pathways and their downstream effects would depend on the specific proteins being labeled. The primary role of this compound in these pathways is to provide a means of visualizing and tracking the proteins, rather than directly influencing the pathways themselves .
Result of Action
The primary result of this compound’s action is the labeling of proteins with a fluorescent dye . This allows for the visualization and tracking of these proteins in various applications, such as fluorescence microscopy and flow cytometry . The dye/protein ratios for this compound exhibit a close similarity between native and denaturing conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value can affect the reaction of this compound with amino groups . Furthermore, the conditions under which the proteins are present (native or denaturing) can influence the dye/protein ratios achieved .
Analyse Biochimique
Biochemical Properties
NHS-5(6)Carboxyrhodamine plays a significant role in biochemical reactions. It is used for the labeling of amino groups, particularly in proteins . The compound interacts with proteins and other biomolecules, enabling the achievement of accurate ratios of dye to protein, even under native conditions .
Cellular Effects
In cellular processes, this compound is used as a probe for fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It influences cell function by providing a means of visualizing and tracking certain proteins within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to bind to proteins. It is an amine-reactive derivative of rhodamine dye, which means it can form a stable covalent bond with primary amines, such as the side chains of lysine residues or the N-termini of proteins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound remains stable, allowing for long-term studies of cellular function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its ability to covalently bind to proteins . The specifics of its localization or accumulation within cells and tissues may depend on the properties of the proteins it is bound to.
Subcellular Localization
The subcellular localization of this compound is determined by the proteins it labels. As such, it could be found in various compartments or organelles depending on the localization signals of the proteins it is attached to .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYYHBMOVJJZTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478456 |
Source


|
| Record name | NHS-5(6)Carboxyrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150408-83-6 |
Source


|
| Record name | NHS-5(6)Carboxyrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

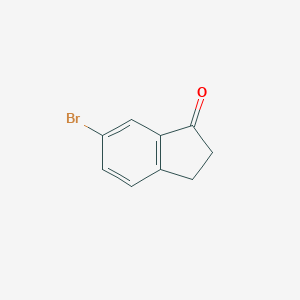
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
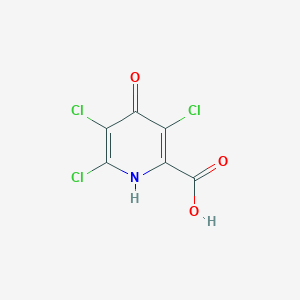

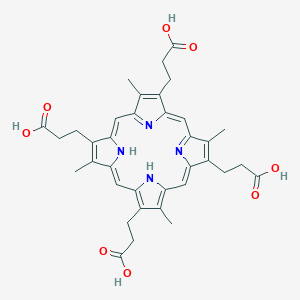
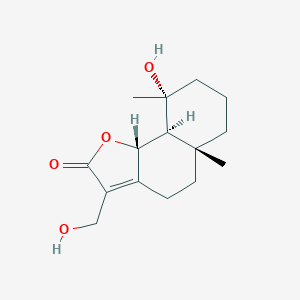

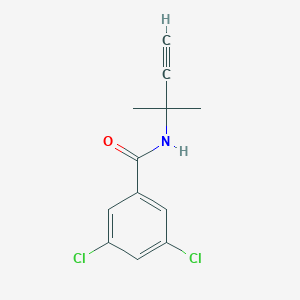

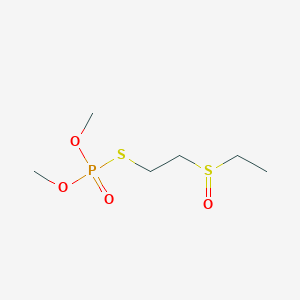

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
